2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole moiety linked to an isoindoline-1,3-dione scaffold through an ethyl bridge. The phenyl group attached to the thiazole ring further enhances its chemical diversity and potential reactivity.
Mechanism of Action
Target of Action
Compounds containing isoindoline-1,3-dione and 1,2,4-triazole moieties have been found to interact with multiple receptors .
Mode of Action
Isoindoline-1,3-dione and 1,2,4-triazole derivatives often interact with their targets via hydrogen bonding and dipole interactions .
Biochemical Pathways
Isoindoline-1,3-dione and 1,2,4-triazole derivatives have been associated with a wide range of biological activities .
Pharmacokinetics
Compounds with similar structures often have good bioavailability due to their ability to form hydrogen bonds .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then subjected to further reactions to introduce the thiazolo[3,2-b][1,2,4]triazole moiety. The final step involves the alkylation of the thiazole ring with an ethyl group to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient reaction conditions, and scalable purification techniques. For instance, the use of SiO2-tpy-Nb as a catalyst in the condensation reaction has been reported to achieve moderate to excellent yields (41–93%) under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like IPA: H2O, and catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones: These compounds share the thiazolo[3,2-b][1,2,4]triazole core and exhibit similar biological activities.
Isoindoline-1,3-diones: Compounds with this scaffold are known for their diverse reactivity and applications in various fields.
Uniqueness
The presence of both the thiazolo[3,2-b][1,2,4]triazole and isoindoline-1,3-dione moieties allows for a wide range of chemical modifications and biological activities, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S/c25-18-15-8-4-5-9-16(15)19(26)23(18)11-10-14-12-27-20-21-17(22-24(14)20)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOLMBKRPBJCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.